2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol
Description
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)cyanamide |
InChI |
InChI=1S/C5H10N2O2/c6-5-7(1-3-8)2-4-9/h8-9H,1-4H2 |
InChI Key |
LMIZSHSKIQZXAL-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)C#N |
Origin of Product |
United States |
Preparation Methods
From 2-Hydroxyethylamine and Glycolonitrile
One method involves reacting 2-hydroxyethylamine with glycolonitrile to produce N-cyanomethylamino-2-ethanol. A 1:1 molar ratio of 2-hydroxyethylamine to glycolonitrile is typically used, with a slight excess of glycolonitrile being preferable.
2-hydroxyethylamine + glycolonitrile → N-cyanomethylamino-2-ethanol
Hydrolysis of the Nitrile Group
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol can be hydrolyzed using a base, such as sodium hydroxide, to yield the alkali metal salt of HEIDA (N-(2-hydroxyethyl)iminodiacetic acid). The hydrolysis proceeds through an amide intermediate, leading to the formation of a carboxymethyl group and the release of ammonia.
N-cyanomethylamino-2-ethanol + NaOH + H2O → HEIDA salt + NH3
Other bases, including alkali and alkaline earth metal hydroxides, can also be used to hydrolyze the nitrile functionality.
Analysis of Preparation Methods
Reaction Conditions
The reaction between 2-hydroxyethylamine and glycolonitrile is typically conducted under controlled conditions to optimize yield and minimize side reactions. Hydrolysis reactions usually occur in the presence of aqueous sodium hydroxide. The use of alternative bases capable of hydrolyzing the nitrile functionality can be explored based on specific reaction requirements.
Optimization Strategies
To enhance the yield and purity of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol, consider the following strategies:
Molar Ratio Optimization : Fine-tuning the molar ratio of reactants can help maximize conversion and minimize unreacted starting materials.
Temperature Control : Maintaining an optimal reaction temperature can influence the reaction rate and selectivity.
Solvent Selection : Appropriate solvent selection can enhance the solubility of reactants and facilitate product isolation.
pH Adjustment : Monitoring and adjusting the pH during hydrolysis can help control the reaction pathway and prevent unwanted side reactions.
Research Findings
Use as an Intermediate
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol serves as a crucial intermediate in synthesizing HEIDA, a compound with various applications in chelation and chemical synthesis. The nitrile group in 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol can be selectively hydrolyzed to produce a carboxymethyl group, enabling the synthesis of HEIDA.
Catalytic Applications
Compounds containing hydroxyethyl groups, such as tris(2-hydroxyethyl) isocyanurate, have demonstrated catalytic activity in various organic transformations. For example, they can catalyze the synthesis of acridinediones via pseudo-four-component condensation reactions.
Ligand Synthesis
2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde can be used as a ligand to synthesize novel zinc(II) and copper(II) complexes. The compound is synthesized by refluxing (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol in 20% sulfuric acid.
Data Tables
Synthesis of Acridinediones
The following table summarizes the synthesis of acridinediones using MCM-41-Pr-THEIC as a catalyst, as an example of the reactivity of hydroxyethyl-containing compounds:
| Entry | Catalyst | Catalyst loading (mg) | Solvent | Temperature (°C) | Time (min) | Yield b (%) 5a | Yield b (%) 6a |
|---|---|---|---|---|---|---|---|
| 1 | MCM-41-Pr-THEIC | 20 | - | 120 | 90 | 76 | 80 |
| 2 | MCM-41-Pr-THEIC | 20 | EtOH | rt | 180 | 30 | 36 |
| 3 | MCM-41-Pr-THEIC | 20 | EtOH | reflux | 90 | 60 | 69 |
| 4 | MCM-41-Pr-THEIC | 20 | MeOH | reflux | 180 | 50 | 58 |
| 5 | MCM-41-Pr-THEIC | 20 | EtOAc | reflux | 180 | 42 | 49 |
| 6 | MCM-41-Pr-THEIC | 20 | THF | reflux | 180 | 39 | 53 |
| 7 | MCM-41-Pr-THEIC | 20 | CH3CN | reflux | 120 | 56 | 62 |
| 8 | MCM-41-Pr-THEIC | 20 | H2O | rt | 180 | 38 | 45 |
| 9 | MCM-41-Pr-THEIC | 20 | H2O | reflux | 90 | 70 | 78 |
| 10 | MCM-41-Pr-THEIC | 20 | EtOH/H2O (1:1) | rt | 150 | 40 | 48 |
| 11 | MCM-41-Pr-THEIC | 20 | EtOH/H2O (1:1) | 50 | 100 | 78 | 83 |
| 12 | MCM-41-Pr-THEIC | 20 | EtOH/H2O (1:1) | reflux | 40 | 85 | 91 |
| 13 | MCM-41-Pr-THEIC | 20 | EtOH/H2O (2:1) | reflux | 60 | 80 | 85 |
| 14 | MCM-41-Pr-THEIC | 20 | EtOH/H2O (1:2) | reflux | 35 | 89 | 92 |
| 15 | MCM-41-Pr-THEIC | 15 | EtOH/H2O (1:2) | reflux | 45 | 90 | 92 |
| 16 | MCM-41-Pr-THEIC | 10 | EtOH/H2O (1:2) | reflux | 60 | 82 | 86 |
| 17 | MCM-41-Pr-THEIC | 5 | EtOH/H2O (1:2) | reflux | 90 | 76 | 77 |
| 18 | MCM-41-Pr-THEIC | 2 | EtOH/H2O (1:2) | reflux | 120 | 57 | 65 |
| 19 | MCM-41-Pr-THEIC | 0 | EtOH/H2O (1:2) | reflux | 180 | 36 | 40 |
| 20 | MCM-41 | 20 | EtOH/H2O (1:2) | reflux | 60 | 76 | 84 |
| 21 | MCM-41-Pr | 20 | EtOH/H2O (1:2) | reflux | 60 | 70 | 79 |
| 22 | 1,3,5-tris(2-hydroxyethyl) isocyanurate | 20 | EtOH/H2O (1:2) | reflux | 90 | 68 | 79 |
Reaction conditions: Dimedone (2 , 2 mmol), 4-chlorobenzaldehyde (3a , 1 mmol), ammonium acetate (4a , 1.2 mmol), or p-toluidine (4b , 1 mmol), MCM-41-Pr-THEIC (1 ), and solvent (2 mL). Isolated yields.
Chemical Reactions Analysis
Types of Reactions
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted amines, oxo derivatives, and other functionalized compounds.
Scientific Research Applications
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyethylamino group can participate in hydrogen bonding and nucleophilic interactions. These properties enable the compound to engage in a wide range of chemical reactions and biological interactions.
Comparison with Similar Compounds
Key Observations:
- Polarity: The cyano group in the target compound increases polarity compared to alkyl-substituted analogs (e.g., ethylmethylaminoethanol ), enhancing solubility in polar solvents like water or ethanol.
- Hydrogen Bonding: The 2-hydroxyethyl group contributes to intermolecular hydrogen bonding, similar to 2-(2-aminoethoxy)ethanol , but the cyano group reduces basicity compared to primary amines.
- Hydrophobicity : Cyclohexylmethyl-substituted analogs are markedly more hydrophobic, limiting their use in aqueous systems.
Physicochemical Properties
Solubility and Reactivity
- Solubility: The target compound’s hydroxyl and cyano groups suggest moderate solubility in water and ethanol, contrasting with hydrophobic analogs like cyclohexylmethyl derivatives .
- Reactivity: The cyano group is electron-withdrawing, reducing the amine’s basicity compared to ethylmethylaminoethanol . It may participate in nucleophilic addition reactions, unlike methoxy-substituted compounds .
Thermal Stability
- This contrasts with 4-amino-N,N-bis(2-hydroxyethyl) benzamide-based polymers , where hydroxyethyl groups enhance thermal resistance.
Biological Activity
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol is a compound of interest due to its potential biological activities, which include anti-inflammatory, antiviral, and anticancer properties. Understanding its biological mechanisms can lead to applications in therapeutic contexts.
- Chemical Formula : C5H8N2O2
- Molecular Weight : 144.13 g/mol
- Structure : The compound features a cyano group attached to a hydroxyethyl amino chain, contributing to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol has been explored through various in vitro studies, focusing on its effects on cell proliferation, apoptosis, and signaling pathways.
Antiviral Activity
Recent studies indicate that compounds similar to 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol exhibit antiviral properties against viruses such as HBV (Hepatitis B Virus). For instance, related compounds have shown effective inhibition of viral replication with low cytotoxicity, suggesting a favorable therapeutic index.
| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound A | 1.1 | >80 | >72.7 |
| Compound B | 4.7 | >80 | >17.0 |
Anticancer Activity
In vitro studies have demonstrated the potential of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol to inhibit the growth of various cancer cell lines. The cytotoxicity was assessed using the MTT assay.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 45 |
| A-549 | 62 |
| Caco2 | 50 |
These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival and death.
The mechanisms underlying the biological activities of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol involve several key pathways:
- Apoptosis Induction : The compound appears to promote apoptosis in cancer cells by increasing the expression of pro-apoptotic markers while decreasing anti-apoptotic factors.
- Inhibition of Signaling Pathways : It has been observed that this compound can alter the expression levels of MAP kinases (ERK, JNK, and p38), which play crucial roles in cell proliferation and survival.
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to inhibit TNF-α production in immune cells, indicating a potential role in managing inflammatory responses.
Case Studies
A notable study focused on the effects of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol on Jurkat T cells demonstrated significant changes in cell signaling:
- Inhibition of ERK and JNK pathways : The treatment led to a marked decrease in ERK expression while enhancing JNK activation, suggesting a shift towards pro-apoptotic signaling.
- Caspase Activation : Increased levels of activated caspases were recorded, further supporting the compound's role in promoting apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol, and how do reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or C-N bond-forming reactions. For example, analogous ethanolamine derivatives are prepared by reacting cyanogen bromide with 2-aminoethanol under alkaline conditions (pH 9–10) at 40–60°C . Critical parameters include:
- Catalyst : Sodium hydroxide or potassium carbonate.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Excess heat (>70°C) risks hydrolysis of the cyano group.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol) isolates the product with >95% purity .
Q. How can researchers validate the structural integrity and purity of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR in DMSO-d6 detects characteristic peaks for hydroxyethyl (δ 3.4–3.6 ppm) and cyano groups (no direct proton signal; confirmed via C NMR at δ 115–120 ppm) .
- HPLC : Reverse-phase C18 column with UV detection at 210 nm; mobile phase: acetonitrile/water (70:30) at 1 mL/min .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 159.1 .
Q. What safety protocols are critical when handling 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (classified as a Category 2 eye irritant) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : Amber glass bottles under nitrogen at 4°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts like N-chloroethyl derivatives during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reaction temperature <60°C to suppress side reactions .
- Stoichiometry : Use a 1.2:1 molar ratio of cyanogen bromide to 2-aminoethanol to ensure complete conversion .
- Reaction Monitoring : TLC (silica gel, Rf 0.3 in ethyl acetate) tracks progress; quenching unreacted reagents with ice-cold water reduces impurities .
Q. How should conflicting data on the compound’s stability in aqueous buffers be resolved?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : 40°C/75% RH for 4 weeks, with periodic sampling .
- Analysis : HPLC quantifies degradation products (e.g., hydrolysis to 2-aminoethanol). Adjust formulation pH to 6–7 to enhance stability .
Q. What experimental strategies address contradictions in reported cytotoxicity data?
- Methodological Answer :
- Standardized Assays : Use OECD 129 guidelines for in vitro cytotoxicity (e.g., MTT assay on HepG2 cells) .
- Control Variables : Document solvent (DMSO concentration ≤0.1%), exposure time (24–48 hr), and cell passage number to ensure reproducibility .
Q. What methodologies assess the ecological impact of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol in aquatic systems?
- Methodological Answer :
- Acute Toxicity Testing : Follow OECD 202 (Daphnia magna, 48-hr EC50) and OECD 201 (algae growth inhibition) .
- Biodegradation : Modified Sturm test (OECD 301B) evaluates mineralization in activated sludge .
Key Research Applications
- Pharmaceutical Intermediates : Used in synthesizing antimalarial agents (e.g., hydroxychloroquine precursors) and beta-blockers (e.g., nebivolol derivatives) .
- Biomolecule Modification : Functionalizes peptides/proteins via cyanoethylation for targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
